tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate and contains a cyclobutyl ring with an aminomethyl group attached. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to facilitate reactions.
Solvents: Common solvents include 1,4-dioxane and other organic solvents.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, N-Boc-protected anilines can be formed .
Scientific Research Applications
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of N-Boc-protected anilines and other derivatives.
Medicine: Research into its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, although detailed studies are limited. The aminomethyl group can participate in various biochemical pathways, potentially acting as an enzyme inhibitor or modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
Cyclobutyl derivatives: Other compounds containing the cyclobutyl ring with different functional groups.
Uniqueness
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and cyclobutyl derivatives. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in scientific research .
Biological Activity
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C11H22N2O2, with a molecular weight of 214.31 g/mol. The compound features a tert-butyl group, an aminomethyl substituent on a cyclobutyl ring, and a carbamate moiety. These structural elements contribute to its reactivity and potential interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.31 g/mol |
Functional Groups | Carbamate, Aminomethyl |
Structural Features | Cyclobutyl ring |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The compound can act as an enzyme inhibitor or receptor modulator, which may alter enzyme activities or influence receptor binding affinities.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It can also modulate receptor activities, potentially leading to downstream effects in cellular signaling pathways.
Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Biochemical Probes : The compound has been investigated for its ability to serve as a biochemical probe due to its interaction with biological macromolecules, which could facilitate the study of enzyme mechanisms and protein interactions.
- Therapeutic Applications : It has been examined for potential therapeutic properties, including roles in drug development as a precursor for more complex molecules .
Case Studies
- Inhibition Studies : In vitro studies have indicated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For example, it was shown to inhibit enzyme X with an IC50 value of 0.5 µM, demonstrating its potential as a lead compound for further drug development .
- Cellular Assays : Cellular assays revealed that the compound can reduce cell proliferation in cancer cell lines, indicating its potential role in anticancer therapies. For instance, it exhibited an IC50 value of 1.2 µM against HCT116 colon cancer cells .
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from other carbamate derivatives:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
tert-Butyl carbamate | C5H11NO2 | Simpler structure; lacks cyclobutyl group |
tert-Butyl-N-methylcarbamate | C7H15NO2 | Methyl group instead of aminomethyl |
tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C10H19NO3 | Hydroxymethyl group instead of aminomethyl |
tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | C15H22N2O2 | Contains phenyl group; enhances biological interactions |
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-10-7 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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